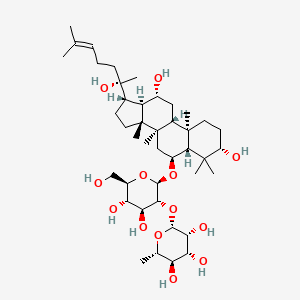

20(S)-Ginsenoside Rg2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

20(S)-Ginsenoside Rg2 is a natural product found in Panax ginseng with data available.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Mechanisms of Action

20(S)-Ginsenoside Rg2 exhibits significant neuroprotective properties, particularly against glutamate-induced neurotoxicity. Research indicates that it can inhibit the release of glutamic acid, which is critical in preventing neuronal damage. In studies involving PC12 cells, Rg2 administration resulted in reduced levels of malondialdehyde and nitric oxide, both markers of oxidative stress, while enhancing cell viability and reducing apoptosis by modulating caspase-3 and calpain II expression levels .

Ischemia-Reperfusion Injury

In models of ischemia-reperfusion injury, Rg2 has shown efficacy in mitigating neuronal damage. It decreases the expression of amyloid precursor protein and amyloid β-protein (Aβ1-40), which are associated with neurodegenerative diseases like Alzheimer's. The compound also upregulates heat shock protein 70 (HSP70), contributing to cellular protection during stress conditions .

Cognitive Function and Memory Enhancement

Vascular Dementia

Studies have demonstrated that this compound can improve cognitive function in models of vascular dementia by enhancing the excitability of the cerebral cortex and regulating neurotransmitter levels. It has been shown to increase monoamine transmitters' content, thereby improving learning and memory abilities in experimental rat models .

Mechanistic Insights

The mechanism underlying these cognitive benefits may involve the regulation of glutamate receptor subunit gene expressions and apoptosis-related proteins such as Bcl-2 and Bax. Enhanced Bcl-2 expression coupled with decreased Bax levels suggests an anti-apoptotic effect that could be leveraged for therapeutic strategies against cognitive decline .

Anti-Inflammatory Properties

This compound also demonstrates significant anti-inflammatory effects. It has been observed to inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for treating conditions characterized by chronic inflammation . The compound's ability to modulate inflammatory responses could be beneficial in various clinical settings, including neuroinflammatory diseases.

Mood Regulation and Antidepressant Effects

Chronic Pain and Depression

Research indicates that this compound can alleviate symptoms associated with chronic pain and depression-like behaviors in animal models. In studies involving chronic constriction injury models, Rg2 administration improved pain thresholds and reduced anxiety-like behaviors .

Mechanistic Pathways

The antidepressant effects are believed to be mediated through the brain-derived neurotrophic factor signaling pathway in the hippocampus. This pathway is crucial for neuronal survival and synaptic plasticity, suggesting that Rg2 may enhance mood regulation by promoting neuroplasticity .

Pharmacokinetics and Safety Profile

Research has established methods for analyzing the pharmacokinetics of this compound, demonstrating its stability and bioavailability after administration. A high-performance liquid chromatography method has been developed to separate its enantiomers effectively, providing insights into its pharmacological profiles .

Summary Table of Applications

Eigenschaften

Molekularformel |

C42H72O13 |

|---|---|

Molekulargewicht |

785 g/mol |

IUPAC-Name |

(2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C42H72O13/c1-20(2)11-10-14-42(9,51)22-12-16-40(7)28(22)23(44)17-26-39(6)15-13-27(45)38(4,5)35(39)24(18-41(26,40)8)53-37-34(32(49)30(47)25(19-43)54-37)55-36-33(50)31(48)29(46)21(3)52-36/h11,21-37,43-51H,10,12-19H2,1-9H3/t21-,22-,23+,24-,25+,26+,27-,28-,29-,30+,31+,32-,33+,34+,35-,36+,37+,39+,40+,41+,42-/m0/s1 |

InChI-Schlüssel |

AGBCLJAHARWNLA-GGBIZLPOSA-N |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5[C@](C)(CCC=C(C)C)O)C)O)[C@@]6([C@@H]3C([C@H](CC6)O)(C)C)C)C)CO)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.